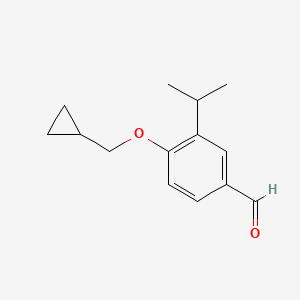

4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde

Description

4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde is a substituted benzaldehyde derivative characterized by a cyclopropylmethoxy group at the para position and an isopropyl group at the meta position on the aromatic ring. Such derivatives are intermediates in pharmaceutical synthesis, particularly for anti-inflammatory and immunomodulatory agents, as seen in roflumilast derivatives .

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-3-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-10(2)13-7-12(8-15)5-6-14(13)16-9-11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGUPSKGCFOOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C=O)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the O-alkylation of 3-isopropylbenzaldehyde with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and isopropyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 4-(Cyclopropylmethoxy)-3-isopropylbenzoic acid.

Reduction: 4-(Cyclopropylmethoxy)-3-isopropylbenzyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and substituents of 4-(cyclopropylmethoxy)-3-isopropylbenzaldehyde with related compounds:

| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₄H₁₈O₂ | -OCH₂C₃H₅ (C4), -CH(CH₃)₂ (C3) | Aldehyde, cyclopropylmethoxy, isopropyl |

| 4-(Cyclopropylmethoxy)benzaldehyde (S5) | C₁₁H₁₂O₂ | -OCH₂C₃H₅ (C4) | Aldehyde, cyclopropylmethoxy |

| 4-Cyclopropyl-3-methoxybenzaldehyde | C₁₁H₁₂O₂ | -C₃H₅ (C4), -OCH₃ (C3) | Aldehyde, cyclopropyl, methoxy |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | C₁₂H₁₂F₂O₃ | -OCH₂C₃H₅ (C3), -OCHF₂ (C4) | Aldehyde, cyclopropylmethoxy, difluoromethoxy |

| Roflumilast (PDE4 inhibitor) | C₁₇H₁₄Cl₂F₂N₂O₃ | -OCH₂C₃H₅ (C3), -OCHF₂ (C4), -CONH-pyridyl | Benzamide, cyclopropylmethoxy, difluoromethoxy |

Key Observations :

- Substituent Position : The position of the cyclopropylmethoxy group (C3 vs. C4) significantly impacts biological activity. For example, roflumilast’s C3 cyclopropylmethoxy group contributes to PDE4 inhibition .

- Electron-Withdrawing Groups : Difluoromethoxy (in roflumilast) enhances metabolic stability compared to isopropyl or methoxy groups .

Key Observations :

Physicochemical Properties

Key Observations :

- The isopropyl group in this compound likely increases hydrophobicity compared to methoxy or difluoromethoxy analogs, affecting solubility and bioavailability.

Biological Activity

4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by a benzaldehyde moiety substituted with cyclopropylmethoxy and isopropyl groups. Its molecular formula is with a molecular weight of approximately 204.27 g/mol. The unique structure allows for diverse interactions with biological targets.

Target Interactions

This compound exhibits interactions with various biological receptors and enzymes, similar to other indole derivatives. These interactions can lead to significant changes in cellular signaling pathways, impacting processes such as inflammation, cell proliferation, and apoptosis.

Biochemical Pathways

The compound's biological activity is mediated through several biochemical pathways:

- Antioxidant Activity : It has shown potential in reducing oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells via modulation of the NF-κB pathway, which is crucial in cancer progression.

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, studies indicate that at concentrations ranging from 10 µM to 100 µM, the compound significantly inhibits cell viability in breast cancer and leukemia cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HL-60 (Leukemia) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 40 | Inhibition of proliferation |

In Vivo Studies

Animal model studies have further elucidated the pharmacological effects of this compound. In murine models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-α and IL-6.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer potential of various benzaldehyde derivatives, including this compound. The results indicated that this compound was among the most effective at inhibiting tumor growth in xenograft models.

- Neuroprotective Effects : Another study investigated the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly improved neuronal survival rates compared to untreated controls.

Research Applications

This compound has several applications:

- Pharmaceutical Development : Its promising biological activities make it a candidate for developing new therapeutic agents targeting cancer and inflammatory diseases.

- Chemical Biology : Used as a tool compound to study specific biochemical pathways involved in cell signaling and disease mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.